molecular formula C44H88O4S2Sn B8822452 Diisooctyl 2,2'-[(didodecylstannylene)bis(thio)]diacetate CAS No. 84030-61-5

Diisooctyl 2,2'-[(didodecylstannylene)bis(thio)]diacetate

Cat. No.: B8822452
CAS No.: 84030-61-5
M. Wt: 864.0 g/mol
InChI Key: YYUCEVXCMMVFLI-UHFFFAOYSA-L
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Description

Diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate is an organometallic compound with the molecular formula C44H88O4S2Sn and a molecular weight of 863.998 g/mol . This compound is known for its unique structure, which includes a tin atom coordinated with sulfur and oxygen atoms, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate typically involves the reaction of diisooctyl tin oxide with dodecyl mercaptan and acetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted organometallic compounds. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisooctyl 2,2’-((didodecylstannylene)bis(thio))diacetate is unique due to its specific alkyl groups and the resulting physical and chemical properties. Its ability to stabilize polymers and its potential biological activity make it a valuable compound in both research and industrial applications .

Properties

CAS No.

84030-61-5

Molecular Formula

C44H88O4S2Sn

Molecular Weight

864.0 g/mol

IUPAC Name

6-methylheptyl 2-[didodecyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/2C12H25.2C10H20O2S.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-9(2)6-4-3-5-7-12-10(11)8-13;/h2*1,3-12H2,2H3;2*9,13H,3-8H2,1-2H3;/q;;;;+2/p-2

InChI Key

YYUCEVXCMMVFLI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

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